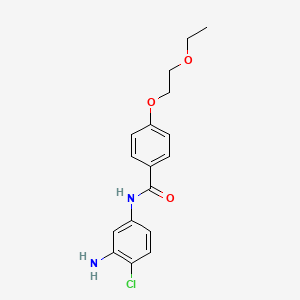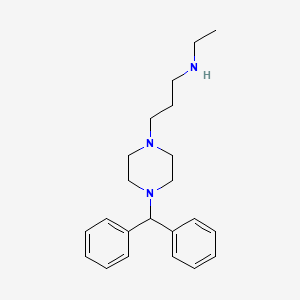
3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine is C20H27N3 . The InChI code is 1S/C20H27N3/c21-12-7-13-22-14-16-23(17-15-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17,21H2 .Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine is 309.45 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, closely related to your compound of interest. These compounds showed significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. This suggests potential agricultural applications for controlling plant diseases (Vinaya et al., 2009).
Neurokinin-1 Receptor Antagonists
- Novel 3-benzhydryl-4-piperidone derivatives, structurally similar to your compound, were identified as potent neurokinin-1 receptor antagonists. These findings indicate potential therapeutic applications for neurological disorders (Shirai et al., 2011).
Inhibitors of Cancer Cell Proliferation
- 1-benzhydryl-sulfonyl-piperazine derivatives, closely related to the compound , were evaluated for their efficacy in inhibiting breast cancer cell proliferation. This highlights the potential use in cancer therapy (Kumar et al., 2007).
Dual-Acting Serotonin Receptor Antagonists and Reuptake Inhibitors
- Research into 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, structurally similar to the compound , led to the discovery of potent serotonin receptor antagonists and reuptake inhibitors. This suggests applications in treating mood disorders (Bromidge et al., 2008).
Activity Toward Monoamine Transporters
- Another study developed optically active molecules based on a template similar to "3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine," exhibiting affinity for dopamine, serotonin, and norepinephrine transporters. This indicates potential for treating neurological disorders like depression and ADHD (Kharkar et al., 2009).
Crystal Structure Analysis
- Structural analysis of similar 1-benzhydryl-piperazine derivatives has been conducted, providing insights into their molecular conformation and properties (Naveen et al., 2007).
properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3/c1-2-23-14-9-15-24-16-18-25(19-17-24)22(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-8,10-13,22-23H,2,9,14-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNZQLYMXRAICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



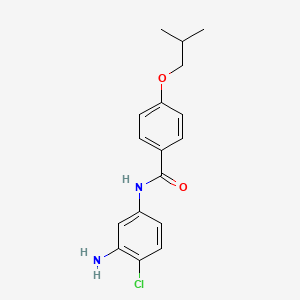
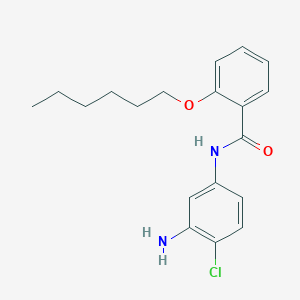


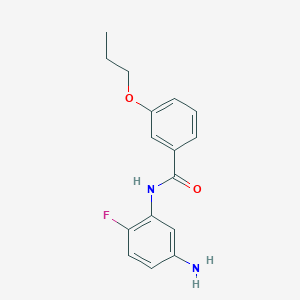
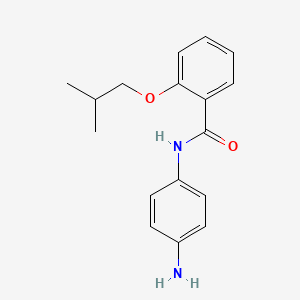
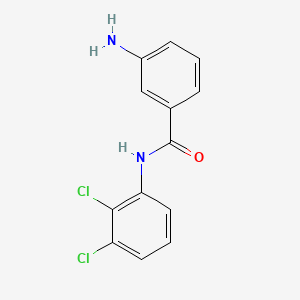
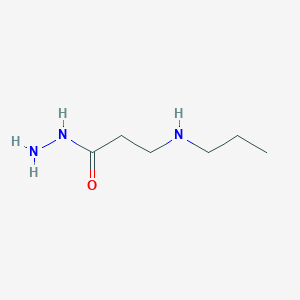

![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)



